molecular formula C14H15BrN2O3 B4433270 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine

1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine

Cat. No. B4433270
M. Wt: 339.18 g/mol
InChI Key: YQTZNCNKWBSVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine is a compound that has been widely studied for its potential therapeutic applications. This compound is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes or signaling pathways in cells. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been shown to affect the activity of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine has a variety of biochemical and physiological effects. It has been shown to have anti-tumor activity, anti-inflammatory activity, and neuroprotective effects. It has also been shown to affect the activity of certain enzymes and signaling pathways in cells.

Advantages and Limitations for Lab Experiments

One advantage of studying 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine in the lab is that it has been well-established as a compound with potential therapeutic applications. This means that there is already a significant amount of research on this compound, which can be useful for designing experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are many potential future directions for research on 1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine. One area of research could be to further investigate its potential as a treatment for cancer. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another area of research could be to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. This could involve studying its effects on brain cells and exploring its mechanism of action in more detail. Overall, there is still much to be learned about this compound, and further research is needed to fully understand its potential therapeutic applications.

Scientific Research Applications

1-(5-bromo-2-furoyl)-4-(2-furylmethyl)piperazine has been studied for its potential therapeutic applications in a variety of areas. One area of research has been in the treatment of cancer. Studies have shown that this compound has anti-tumor activity and can inhibit the growth of cancer cells. Other areas of research include its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(furan-2-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c15-13-4-3-12(20-13)14(18)17-7-5-16(6-8-17)10-11-2-1-9-19-11/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZNCNKWBSVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CO2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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